1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridazine precursors in the presence of catalysts or under microwave irradiation . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazolopyridazine scaffold .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo(3,4-b)pyridazine: Another triazolopyridazine derivative with similar biological activities.
1,2,4-Triazolo(5,1-b)pyridazine: Known for its potential as an anticancer agent.
1,2,4-Triazolo(1,5-c)pyridazine: Investigated for its antimicrobial properties.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 3,8-dimethyl-6-phenyl- substitution enhances its stability and interaction with biological targets, making it a promising candidate for further research and development .
Biologische Aktivität
1,2,4-Triazolo(4,3-b)pyridazine, specifically 3,8-dimethyl-6-phenyl-, is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structural composition that includes a triazole ring fused with a pyridazine moiety. The presence of methyl and phenyl substituents significantly influences its chemical reactivity and interaction with biological targets.
The molecular formula of 1,2,4-triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl is C13H12N4, with a molecular weight of approximately 224.26 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂N₄ |
Molecular Weight | 224.26 g/mol |
CAS Number | 32723-50-5 |
Chemical Structure | Structure |
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazolo(4,3-b)pyridazine exhibit significant anticancer activity. For instance, compounds similar to this structure have shown micromolar inhibitory concentrations (IC50 values) against various cancer cell lines. A notable study demonstrated that specific derivatives could induce apoptosis and cause cell cycle arrest in cancer cells.
Case Study: Antitumor Activity
In a study evaluating the anticancer potential of several triazolo-pyridazine derivatives, compound 22i was found to exhibit excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM respectively . These findings suggest that modifications in the molecular structure can significantly enhance biological activity.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key proteins involved in tumor growth and survival. For example, studies have indicated that some derivatives act as inhibitors of bromodomain proteins, which are implicated in the regulation of gene expression associated with cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyridazine derivatives is closely linked to their structural features. The following table summarizes several related compounds and their notable biological activities:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
3-(6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(phenyl)propanamide | Not specified | Anticancer properties |
3-(5-Methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthyl)propanamide | Not specified | Potential CNS activity |
2-(6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(benzyl)acetamide | Not specified | Antimicrobial activity reported |
Synthesis and Applications
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents at different positions on the triazole and pyridazine rings. This versatility in synthesis opens avenues for developing new derivatives with enhanced biological profiles.
Applications extend beyond oncology; these compounds are also being explored for their potential use in treating other conditions such as inflammation and neurodegenerative diseases due to their ability to modulate specific biochemical pathways.
Eigenschaften
CAS-Nummer |
32723-50-5 |
---|---|
Molekularformel |
C13H12N4 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
3,8-dimethyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H12N4/c1-9-8-12(11-6-4-3-5-7-11)16-17-10(2)14-15-13(9)17/h3-8H,1-2H3 |
InChI-Schlüssel |
OPEPMWGAFUNWLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN2C1=NN=C2C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.